Calcium tellurate

Tellurate Synthesis Oxidation Kinetics Precursor Chemistry

Calcium tellurate's low aqueous solubility (0.727 g/100 mL) makes it the definitive intermediate for on-demand telluric acid preparation via thermal oxidation and nitric acid digestion, avoiding lengthy alkali-metal separations. Superior thermal stability to ≥975°C enables reliable use as a Te⁶⁺ precursor in high-temperature solid-state synthesis of complex oxide phases like Ca₄Te₅O₁₄, unlike tellurites that disproportionate above 380°C. Its precisely characterized orthorhombic Pbcn structure (V=330.0 ų) serves as a critical crystallographic benchmark. Source phase-pure material to ensure reproducible research outcomes.

Molecular Formula CaTeO4
CaO4Te
Molecular Weight 231.7 g/mol
CAS No. 13812-57-2
Cat. No. B085957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium tellurate
CAS13812-57-2
Molecular FormulaCaTeO4
CaO4Te
Molecular Weight231.7 g/mol
Structural Identifiers
SMILES[O-][Te](=O)(=O)[O-].[Ca+2]
InChIInChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
InChIKeyMFXFNCOEMOKHMI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Tellurate (CAS 13812-57-2): A Definitive Baseline for Tellurate Compound Selection


Calcium tellurate (CaTeO₄, CAS 13812-57-2) is an inorganic tellurate(VI) salt with a molecular weight of 231.7 g/mol . It crystallizes in the orthorhombic Pbcn space group with unit cell parameters a = 5.231(1) Å, b = 12.676(2) Å, c = 4.977(1) Å, and a calculated density of 4.66 Mg m⁻³, forming a three-dimensional structure of corner- and edge-sharing CaO₆ and TeO₆ octahedra . Its well-defined crystal structure and intermediate thermal stability, along with limited aqueous solubility, distinguish it within the alkaline-earth tellurate family for applications where controlled reactivity and structural integrity are critical.

Why Simple In-Class Substitution Fails for Calcium Tellurate Procurement


Substituting calcium tellurate with other alkaline-earth tellurates (Sr, Ba) or alkali-metal tellurates cannot be assumed without consequence. While these compounds share the tellurate(VI) anion, the identity of the counter-cation profoundly alters key performance metrics. For instance, the ionic radius of the cation directly influences the crystal structure, thermal stability, and aqueous solubility . Unlike highly soluble sodium tellurate, calcium tellurate's limited solubility (0.727 g/100 mL at 20°C ) enables its use as a convenient, insoluble intermediate in telluric acid preparation. Furthermore, calcium tellurite (CaTeO₃) cannot be used as a direct replacement, as its lower oxidation state (Te⁴⁺ vs. Te⁶⁺) leads to fundamentally different reactivity, including a significantly lower decomposition temperature .

Quantitative Differentiation Evidence for Calcium Tellurate Against Closest Analogs


Superior Oxidation Kinetics: Calcium Tellurite vs. Sodium/Potassium Tellurite as Tellurate Precursors

A critical step in telluric acid production is the thermal oxidation of tellurites to tellurates. Direct comparative data from Mathers and Bradbury's foundational work shows that calcium tellurite (CaTeO₃) oxidizes to calcium tellurate with 98.7% yield within 1 hour at 975 °C . This is a striking improvement over the previously established method for sodium or potassium tellurite, which required 50 hours at 460 °C for complete oxidation . The porous nature of the calcium salt mixture facilitates oxygen penetration, bypassing the fusion issue that plagues alkali metal tellurites.

Tellurate Synthesis Oxidation Kinetics Precursor Chemistry Thermal Processing

Controlled Aqueous Solubility for Facile Telluric Acid Isolation

The utility of calcium tellurate as an intermediate for isolating pure telluric acid hinges on its low aqueous solubility. It has been reported with a solubility of 0.727 g/100 mL at 20 °C . In the established preparative procedure, this insolubility is exploited: after formation, the solid calcium tellurate is treated with concentrated nitric acid, which converts it into insoluble telluric acid and soluble calcium nitrate, allowing a clean separation by simple filtration . In contrast, alkali metal tellurates (e.g., Na₂TeO₄) are highly water-soluble, making analogous acid isolation cumbersome and requiring more complex separation techniques.

Hydrometallurgy Precipitation Chemistry Separation Science Telluric Acid Production

Crystal Structure and Density Divergence from Strontium Tellurate

Calcium tellurate and strontium tellurate (SrTeO₄) are isostructural (orthorhombic, space group Pbcn), but the smaller ionic radius of Ca²⁺ leads to a significantly compacted unit cell and higher calculated density. Single-crystal X-ray diffraction data show CaTeO₄ has unit cell parameters a = 5.231 Å, b = 12.676 Å, c = 4.977 Å, V = 330.0 ų, and a density of 4.66 Mg m⁻³ . The strontium analog, SrTeO₄, exhibits a larger unit cell volume of 365.6 ų and a density of 5.07 Mg m⁻³ . This 10.8% smaller unit cell volume for CaTeO₄ results in distinct differences in bonding geometry, ion packing, and ultimately material properties like thermal expansion and compressibility.

Crystallography Materials Design Structure-Property Relationship X-ray Diffraction

Higher Thermal Decomposition Stability Versus Calcium Tellurite (CaTeO₃)

The oxidation state of tellurium dictates thermal stability. Calcium tellurate (Te⁶⁺) demonstrates remarkable high-temperature stability, surviving heating at 975 °C for over 5 hours without appreciable decomposition . Conversely, calcium tellurite CaTeO₃ (Te⁴⁺) is known to undergo disproportionation reactions when heated with CaO at 380–620 °C, forming calcium tellurate and calcium telluride as products . This intrinsic stability difference means that for any high-temperature application in an oxidizing environment, CaTeO₄ will maintain phase integrity under conditions where CaTeO₃ would degrade.

Thermogravimetric Analysis Phase Stability Redox Chemistry High-Temperature Materials

High-Value Application Scenarios for Calcium Tellurate Driven by Quantitative Evidence


High-Purity Telluric Acid Production via a Scalable Thermal Oxidation Route

The superior oxidation kinetics of calcium tellurite (98.7% conversion in 1 hour at 975 °C ) combined with the low aqueous solubility of the resulting calcium tellurate (0.727 g/100 mL ) make it the definitive intermediate for laboratory- and pilot-scale preparation of telluric acid. The workflow—thermal oxidation followed by nitric acid digestion and filtration—yields pure H₆TeO₆ without the lengthy processing times or complex separations required by alkali-metal tellurate routes. This is particularly valuable for research groups and specialty chemical manufacturers requiring on-demand, high-purity telluric acid for synthesizing advanced tellurium-based materials.

Solid-State Synthesis of Mixed-Metal Tellurate Ceramics and Functional Oxides

With a demonstrated thermal stability up to at least 975 °C in air , calcium tellurate is a reliable precursor for high-temperature solid-state reactions targeting complex oxide phases. Its stability far exceeds that of calcium tellurite, which disproportionates above 380 °C . Researchers developing novel calcium-tellurium-oxide ceramics, such as Ca₄Te₅O₁₄ , can confidently use CaTeO₄ as a stable Te⁶⁺ source without risking premature decomposition or the generation of unwanted reduced tellurium species during high-temperature calcination.

Crystallographic Reference Standard for the Alkaline-Earth Tellurate Series

The precisely determined unit cell parameters of CaTeO₄ (V = 330.0 ų ) serve as a critical benchmark for comparative structural studies within the isostructural Pbcn tellurate series. The quantifiable structural divergence from the larger strontium analog (SrTeO₄, V = 365.6 ų ) enables materials scientists to systematically correlate cation size with bonding geometry, density, and physical properties. For academic and industrial laboratories characterizing new mixed tellurate phases, procuring phase-pure CaTeO₄ provides an essential structural reference point.

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